2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Overview
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid is an organic compound featuring a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound is known for its versatile applications in various fields, including medicinal chemistry, material science, and agrochemicals. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (pparδ/β) . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on its structural similarity to other oxadiazole compounds, it may form intramolecular hydrogen bonds , which could influence its interaction with its targets.
Biochemical Pathways
If it does indeed interact with pparδ/β as suggested by the synthesis of similar compounds , it could potentially influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
If it does interact with PPARδ/β, it could potentially influence gene expression related to lipid metabolism, glucose homeostasis, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 3-methyl-1,2,4-oxadiazole with chloroacetic acid in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The acetic acid moiety allows for substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The reactions typically yield a variety of oxadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
1,2,4-Oxadiazole-5-acetic acid: Similar structure but without the methyl group.
3-Methyl-1,2,4-oxadiazole: Lacks the acetic acid moiety.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-phenoxy-acetic acid: Contains a phenoxy group instead of a simple acetic acid moiety.
Uniqueness: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid is unique due to its combination of the oxadiazole ring and the acetic acid moiety, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)2-5(8)9/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLXTCXODDVKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612220 | |
Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55151-91-2 | |
Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.